molecular formula C11H19NO B14932228 N-propylbicyclo[2.2.1]heptane-2-carboxamide

N-propylbicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B14932228
M. Wt: 181.27 g/mol
InChI Key: VKIUNJAGPMQWRZ-UHFFFAOYSA-N
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Description

N-propylbicyclo[221]heptane-2-carboxamide is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propylbicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with propylamine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-propylbicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-propylbicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-propylbicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropylbicyclo[2.2.1]heptane-2-carboxamide
  • N-heptylbicyclo[2.2.1]heptane-2-carboxamide

Uniqueness

N-propylbicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological effects.

This detailed article provides a comprehensive overview of N-propylbicyclo[221]heptane-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-propylbicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C11H19NO/c1-2-5-12-11(13)10-7-8-3-4-9(10)6-8/h8-10H,2-7H2,1H3,(H,12,13)

InChI Key

VKIUNJAGPMQWRZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1CC2CCC1C2

Origin of Product

United States

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